1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine, commonly known as MT-45, is a synthetic compound that falls under the category of novel psychoactive substances. It is structurally related to piperazine derivatives and has garnered attention due to its opioid-like effects. MT-45 is chemically distinct from traditional opioids and has been associated with both therapeutic potential and recreational misuse.
MT-45 was first synthesized in the 1970s but gained prominence in the early 21st century as a designer drug. Its emergence in recreational drug markets has prompted various studies focusing on its pharmacological properties and safety profile. The compound has been analyzed in multiple scientific reports, including risk assessments by the European Monitoring Centre for Drugs and Drug Addiction.
MT-45 is classified as a synthetic opioid. Its structure includes a piperazine core, which is modified with cyclohexyl and diphenylethyl substituents. This unique configuration contributes to its pharmacological activity, distinguishing it from other opioid agonists.
The synthesis of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine typically involves multi-step organic reactions. The initial steps often include the formation of the piperazine ring followed by the introduction of cyclohexyl and diphenylethyl groups through alkylation or acylation reactions.
The molecular formula of MT-45 is C_{19}H_{26}N_2, indicating it contains 19 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms. The compound features a piperazine ring substituted with a cyclohexyl group and a diphenylethyl moiety.
MT-45 can undergo various chemical reactions typical for piperazine derivatives, such as:
The reactivity of MT-45 is influenced by its functional groups, particularly the nitrogen atoms in the piperazine ring, which can participate in electrophilic substitution reactions.
MT-45 primarily acts as an agonist at the mu-opioid receptor, similar to traditional opioids. Upon binding to these receptors, it induces analgesic effects by modulating pain pathways in the central nervous system.
Studies have shown that MT-45 exhibits significant affinity for mu-opioid receptors, leading to dose-dependent analgesic effects in both in vitro and in vivo models .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: